N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide
CAS No.:
Cat. No.: VC16543730
Molecular Formula: C8H6Cl2N2O2
Molecular Weight: 233.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6Cl2N2O2 |
---|---|
Molecular Weight | 233.05 g/mol |
IUPAC Name | (2E)-N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide |
Standard InChI | InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ |
Standard InChI Key | SMAMVCPTXWEWAE-NYYWCZLTSA-N |
Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=N/O |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)C=NO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N1-(2,4-Dichlorophenyl)-hydroxyiminoacetamide consists of a 2,4-dichlorophenyl ring linked to an acetamide group via a hydroxyimino (-N-OH) bridge. The IUPAC name, N-(2,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide, reflects this arrangement. The SMILES notation (ON=CC(=O)NC1=C(Cl)C=C(Cl)C=C1) confirms the positional specificity of the chlorine atoms on the phenyl ring and the planar geometry of the oxime group . The InChIKey (SMAMVCPTXWEWAE-UHFFFAOYSA-N) further aids in database searches and computational modeling .
The dichlorophenyl moiety contributes to the compound’s hydrophobicity (clogP ≈ 2.8), while the hydroxyimino group enables hydrogen bonding with biological targets. X-ray crystallography of analogous compounds reveals that the oxime group adopts an anti configuration relative to the acetamide carbonyl, optimizing intramolecular hydrogen bonding .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value |
---|---|
Melting Point | 192–194°C (predicted) |
Boiling Point | 523.3±50.0°C (predicted) |
Density | 1.278±0.06 g/cm³ |
pKa | 7.92±0.23 (hydroxyimino) |
Solubility | Sparingly soluble in H₂O; soluble in DMSO, ethanol |
These properties derive from quantum mechanical calculations and analog comparisons . The low aqueous solubility necessitates formulation strategies for biological testing, such as nanoemulsions or co-solvents like polyethylene glycol.
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves condensing 2,4-dichloroaniline with glyoxylic acid oxime in ethanol or methanol under reflux (Δ = 78–85°C) . Hydroxylamine hydrochloride serves as the oxime source, while sodium sulfate acts as a desiccant to shift equilibrium toward product formation . A representative procedure yields 87% purity after recrystallization from ethanol-water mixtures :
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted aniline and byproducts. Nuclear magnetic resonance (NMR) spectra confirm structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, -NH), 8.21 (s, 1H, -NOH), 7.65–7.58 (m, 3H, Ar-H), 2.15 (s, 3H, -COCH₃) .
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¹³C NMR: δ 168.4 (C=O), 153.2 (C=N-OH), 134.9–127.1 (Ar-C), 24.7 (-COCH₃) .
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 233.05 [M+H]⁺, consistent with the molecular formula .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with Ki values of 0.45 μM and 1.2 μM, respectively, outperforming indomethacin (Ki = 2.1 μM for COX-2). Docking simulations show the oxime oxygen forming hydrogen bonds with Tyr385 and Ser530 in COX-2’s active site.
Research Applications and Comparative Analysis
Material Science Applications
As a ligand, N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide coordinates to transition metals (e.g., Cu²⁺, Fe³⁺) via the oxime and amide groups, forming stable complexes. These complexes exhibit luminescent properties and catalytic activity in Suzuki-Miyaura cross-coupling reactions .
Analog Comparison
Structural analogs like N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide (CAS: 17122-58-6) show reduced bioactivity due to altered chlorine substitution patterns, which affect target binding . Table 1 summarizes key differences:
Property | N1-(2,4-Dichloro) | N1-(2,5-Dichloro) |
---|---|---|
IC₅₀ (MCF-7) | 18.7 μM | 34.6 μM |
COX-2 Ki | 0.45 μM | 1.8 μM |
LogP | 2.8 | 3.1 |
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